molecular formula C13H10F3NO B13123158 3-(Benzyloxy)-2-(trifluoromethyl)pyridine

3-(Benzyloxy)-2-(trifluoromethyl)pyridine

Katalognummer: B13123158
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: HRYMMSMHWKPOGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-2-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The trifluoromethylation can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-2-(trifluoromethyl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s binding affinity and reactivity. The benzyloxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Benzyloxy)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

    3-(Benzyloxy)-2-fluoropyridine: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

3-(Benzyloxy)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Eigenschaften

Molekularformel

C13H10F3NO

Molekulargewicht

253.22 g/mol

IUPAC-Name

3-phenylmethoxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-11(7-4-8-17-12)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI-Schlüssel

HRYMMSMHWKPOGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.